 
            | REACTION_CXSMILES | [C:1]1(O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]1(C)[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][CH:9]=1.C1C(O)=CC=CC=1C.C1(=O)CCCCC1>>[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[C:13]1(=[O:14])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1O)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1=C(C=CC=C1O)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(CCCCC1)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was set to 0.5, 1 and 2 hours                                                                             | 
| Duration | 
                                                                                2 h                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The experimental results                                                                             | 
| Type | 
                                                                                WAIT                                                                             | 
| Details | 
                                                                                When the reaction time was 1 hour                                                                             | 
| Duration | 
                                                                                1 h                                                                             | 
| Type | 
                                                                                WAIT                                                                             | 
| Details | 
                                                                                When the reaction time was 2 hours                                                                             | 
| Duration | 
                                                                                2 h                                                                             | 
| Reaction Time | 0.5 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1=CCCCC1                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1(CCCCC1)=O                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |